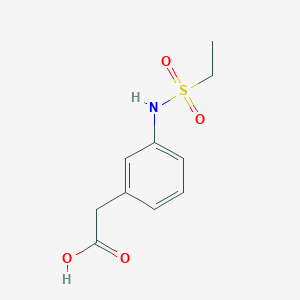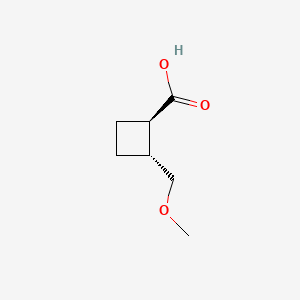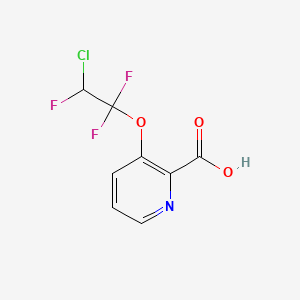![molecular formula C10H16ClF2NO2 B13461580 Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a synthetic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. The 8-azabicyclo[3.2.1]octane scaffold is central to this compound, making it a significant subject of study due to its potential biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the enantioselective desymmetrization of achiral tropinone derivatives or the de novo construction of the basic tropane scaffold using chiral auxiliary methodology or enantioselective catalysis . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemical outcome.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, such as altering neurotransmitter levels or inhibiting specific metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups, leading to variations in their biological activities and applications
Tropane alkaloids: These natural compounds, such as cocaine and atropine, have similar structures but different substituents, resulting in distinct pharmacological properties
The uniqueness of this compound lies in its specific fluorine substitutions, which can enhance its stability and biological activity compared to other related compounds .
Propriétés
Formule moléculaire |
C10H16ClF2NO2 |
|---|---|
Poids moléculaire |
255.69 g/mol |
Nom IUPAC |
ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)9-4-3-7(5-13-6-9)10(9,11)12;/h7,13H,2-6H2,1H3;1H |
Clé InChI |
XOGJEELOXVCIOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(C1(F)F)CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461516.png)

![Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13461531.png)


![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one](/img/structure/B13461545.png)



![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
